2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds with a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of a dimethylated indole moiety and an acetamide group with a prop-2-en-1-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Dimethylation: The indole core is then dimethylated using methyl iodide and a base such as potassium carbonate.
Acetamide Formation: The dimethylated indole is reacted with chloroacetyl chloride to form the corresponding acetamide.
Prop-2-en-1-yl Substitution: Finally, the acetamide is reacted with allyl bromide in the presence of a base to introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)acetamide
- N-(3,4,5-trimethoxyphenyl)acetamide derivatives
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(prop-2-en-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-4-9-16-15(19)14(18)13-10(2)17(3)12-8-6-5-7-11(12)13/h4-8H,1,9H2,2-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCFOZFIGMSZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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